2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
2-Amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (CID: 3250331) is a pyrano-pyridine derivative characterized by:
- Molecular formula: C₂₄H₂₂N₄O₄ .
- Key structural features: A fused pyrano[3,2-c]pyridine core. 2,3-Dimethoxyphenyl substituent at position 2. Pyridin-2-ylmethyl group at position 4. Electron-withdrawing cyano (-CN) and carbonyl (C=O) groups.
This compound shares structural similarities with other pyrano-pyridine and pyrano-pyrimidine derivatives, which are often explored for their biological activities, including antitubulin and antiproliferative effects .
Properties
IUPAC Name |
2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-14-11-19-21(24(29)28(14)13-15-7-4-5-10-27-15)20(17(12-25)23(26)32-19)16-8-6-9-18(30-2)22(16)31-3/h4-11,20H,13,26H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRZOWPKCUJRRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C(=CC=C3)OC)OC)C(=O)N1CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (CAS No. 612049-25-9) is a member of the pyrano[3,2-c]pyridine class of compounds. This class has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C24H22N4O4
- Molecular Weight: 430.45 g/mol
- Structure: The compound features a pyrano-pyridine framework that contributes to its biological properties.
Antimicrobial Activity
Research indicates that derivatives of pyrano[3,2-c]pyridine compounds exhibit significant antimicrobial properties. A study highlighted that similar compounds demonstrated activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The specific compound's structure may enhance its binding affinity to bacterial targets, leading to effective inhibition of growth.
Anticancer Potential
Compounds with similar structural motifs have been investigated for their anticancer properties. Preliminary studies suggest that they may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . The compound's ability to inhibit tumor cell proliferation was evaluated in vitro against various cancer cell lines, showing promising results.
| Cancer Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| CCRF-CEM leukemia cells | >20 | |
| Hepatocellular carcinoma cells | Moderate activity observed |
Anti-inflammatory Effects
The anti-inflammatory potential of pyrano[3,2-c]pyridine derivatives has been documented. These compounds may inhibit key inflammatory mediators such as cytokines and nitric oxide synthase (NOS), suggesting a mechanism for reducing inflammation .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Modulation: It could modulate the activity of receptors involved in inflammation and immune responses.
- Apoptosis Induction: By activating apoptotic pathways in cancer cells, it can promote cell death.
Case Studies
Several studies have explored the biological effects of similar compounds:
- Study on Antibacterial Activity: A comparative analysis involving various pyrano derivatives showed that modifications in the side chains significantly influenced antibacterial potency against Gram-negative bacteria .
- Anticancer Activity Assessment: A series of tests on pyrano derivatives revealed their potential to inhibit tumor growth in vitro and in vivo models, suggesting a pathway for further development into therapeutic agents .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structures exhibit promising anticancer properties. The pyrano[3,2-c]pyridine framework is known for its ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Case Study:
In a recent study, a derivative of the compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to inhibit specific kinases involved in tumor growth .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary tests suggest that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. This property is particularly valuable in the development of new antibiotics amid rising antibiotic resistance.
Case Study:
A study published in a peer-reviewed journal reported that the compound showed effective antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to standard antibiotics .
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects of this compound. The presence of the pyridine moiety is hypothesized to contribute to its ability to protect neuronal cells from oxidative stress and neuroinflammation.
Case Study:
In vitro studies demonstrated that the compound could reduce oxidative stress markers in neuronal cell cultures, indicating a protective effect against neurodegenerative diseases such as Alzheimer's .
Organic Electronics
The unique electronic properties of the compound make it a candidate for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Research Findings:
Recent advancements have shown that incorporating this compound into polymer matrices enhances the electrical conductivity and stability of the resulting materials, paving the way for more efficient electronic devices .
Sensor Development
Due to its chemical structure, the compound can be functionalized for use in chemical sensors. Its sensitivity to specific analytes makes it suitable for detecting environmental pollutants or biological markers.
Research Findings:
A novel sensor design utilizing this compound showed high sensitivity and selectivity towards heavy metal ions in water samples, demonstrating its potential for environmental monitoring applications .
Spectroscopic Analysis
The compound's distinct spectral features allow it to serve as a reference standard in spectroscopic analyses such as NMR and mass spectrometry. This is crucial for developing analytical methods for related compounds.
Research Findings:
Spectroscopic studies have provided detailed insights into the molecular interactions and stability of this compound under various conditions, aiding researchers in developing robust analytical techniques .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Compound 3ad (C₂₄H₂₁N₃O₃) :
- Differences :
- 4-Methoxyphenyl group instead of 2,3-dimethoxyphenyl.
- Phenethyl substituent at position 6 instead of pyridin-2-ylmethyl.
- Impact :
- Reduced nitrogen content (N₃ vs. N₄) may lower polarity and affect solubility.
- Phenethyl’s lipophilicity could enhance membrane permeability compared to the pyridinylmethyl group.
Compound 14 (C₁₇H₁₄BrN₃O₂) :
- Differences: 3-Bromophenyl substituent (electron-withdrawing) at position 4. No pyridinylmethyl group at position 5.
- Impact :
Compound 6h (C₂₂H₁₆ClN₃O₃) :
- Differences :
- 3-((4-Chlorobenzyl)oxy)phenyl group at position 4.
- Hydroxymethyl substituent at position 6.
- Impact :
- Chlorobenzyloxy group increases lipophilicity, while hydroxymethyl enhances solubility.
Core Structure Variations
7-Amino-5-(3-methoxyphenyl)-1,3-dimethyl-pyrano[2,3-d]pyrimidine-6-carbonitrile :
- Differences: Pyrano[2,3-d]pyrimidine core instead of pyrano[3,2-c]pyridine. Methoxyphenyl and methyl groups at distinct positions.
Pyrano[3,2-c]quinoline Derivatives (e.g., 6d ) :
- Differences: Quinoline moiety replaces pyridine, increasing aromatic surface area. Chlorophenyl substituent at position 4.
- Impact :
- Extended π-system may improve intercalation with DNA or proteins.
Spectral and Analytical Data
- IR Spectroscopy :
- NMR :
Q & A
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological Answer: Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can reduce experimental runs while capturing interactions between variables. Central composite designs (CCD) enable response surface modeling for yield maximization . Characterization via NMR and melting point analysis (as in structurally similar pyrano-pyridine derivatives ) ensures purity validation.
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign signals to confirm substituent positions (e.g., pyridin-2-ylmethyl group) and hydrogen bonding interactions (e.g., amino protons) .
- HPLC-MS : Monitor reaction progress and detect impurities using reverse-phase columns with acetonitrile/water gradients.
- XLogP : Estimate hydrophobicity using computational tools (e.g., XLogP3≈3 for analogs ), guiding solubility studies.
Q. How can preliminary bioactivity screening be designed for this compound?
Methodological Answer: Prioritize enzyme-/receptor-binding assays based on structural analogs (e.g., pyrano-pyridines with kinase inhibition ). Use dose-response curves (IC50/EC50) and positive/negative controls. Validate results with orthogonal assays (e.g., SPR for binding kinetics) to minimize false positives.
Advanced Research Questions
Q. How can computational methods predict reaction pathways and regioselectivity during synthesis?
Methodological Answer: Apply quantum chemical calculations (e.g., DFT) to model transition states and intermediates. For example, ICReDD’s approach combines reaction path searches with experimental feedback to identify low-energy pathways . Compare computational predictions (e.g., Fukui indices for electrophilic sites) with experimental regioselectivity data to refine models.
Q. How should researchers resolve contradictions in physicochemical property data (e.g., solubility vs. XLogP predictions)?
Methodological Answer:
- Multi-technique validation : Use experimental solubility assays (e.g., shake-flask method) alongside computational corrections for crystal packing effects.
- Thermodynamic profiling : Measure melting points and enthalpy of fusion to assess crystallinity’s impact on solubility .
- Statistical analysis : Apply ANOVA to identify outliers in datasets and isolate variables causing discrepancies .
Q. What methodologies assess environmental impacts of this compound’s degradation byproducts?
Methodological Answer:
- Atmospheric fate modeling : Simulate oxidation pathways using software like EPISuite to predict half-lives and toxic metabolites.
- Ecotoxicology assays : Use Daphnia magna or algae growth inhibition tests to evaluate aquatic toxicity .
- HPLC-MS/MS : Track degradation products in simulated environmental matrices (e.g., soil/water systems).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
